Stereochemistry Dictates Dopamine Receptor Subtype Selectivity: (2R,4R) Favors D4, (2S,4R)-Aminomethyl Favors D3
Heindl et al. (2003) synthesized all four stereoisomers of 4-amino- and 4-aminomethyl-substituted prolinol derivatives from 4-hydroxyproline and conjugated them to methoxybenzamide pharmacophores. The (2R,4R)-aminoprolinol-derived conjugate ent-24 (designated FAUC 65) exhibited preferential recognition of the dopamine D4 receptor subtype, while the (2S,4R)-aminomethylpyrrolidine-derived FAUC 21 showed D3 receptor preference. This demonstrates that the (2R,4R) configuration is required for D4-directed ligand design [1]. The target compound is the direct Cbz-protected precursor to the (2R,4R)-aminoprolinol intermediate used in this study.
| Evidence Dimension | Dopamine receptor subtype preference conferred by absolute configuration of the pyrrolidine scaffold |
|---|---|
| Target Compound Data | (2R,4R)-aminoprolinol conjugate FAUC 65: preferential D4 receptor recognition (Heindl et al., 2003, Table of binding affinities; exact Ki values behind paywall) |
| Comparator Or Baseline | (2S,4R)-aminomethylpyrrolidine conjugate FAUC 21: preferential D3 receptor recognition; other diastereomers (2S,4S; 2R,4S) exhibit distinct selectivity profiles |
| Quantified Difference | Qualitative shift in subtype preference from D3 (FAUC 21) to D4 (FAUC 65) conferred by the combination of 4-amino substitution and (2R,4R) stereochemistry |
| Conditions | Radioligand binding assays using cloned human dopamine D1, D2long, D2short, D3, and D4 receptors expressed in cell lines; serotonin 5-HT1A and 5-HT2 binding also evaluated |
Why This Matters
For medicinal chemistry teams pursuing D4-selective antipsychotic candidates with reduced D2-mediated extrapyramidal side effects, the (2R,4R) stereochemistry of this building block is non-negotiable; procurement of the incorrect stereoisomer will direct the SAR toward an unintended receptor subtype profile.
- [1] Heindl, C., Hübner, H., & Gmeiner, P. (2003). Ex-chiral pool synthesis and receptor binding studies of 4-substituted prolinol derivatives. Tetrahedron: Asymmetry, 14(20), 3141–3152. View Source
